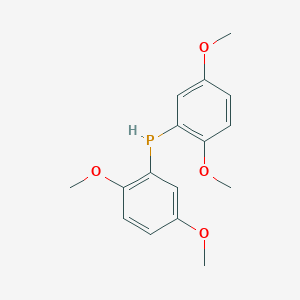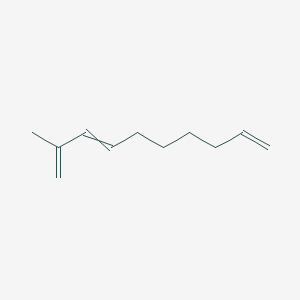
2-Methyldeca-1,3,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldeca-1,3,9-triene is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon atom. This compound belongs to the class of trienes, which are hydrocarbons with three carbon-carbon double bonds. The presence of multiple double bonds in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-1,3,9-triene can be achieved through several methods, including the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. In the case of this compound, the reaction can be carried out using a chiral ruthenium Lewis acid catalyst . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldeca-1,3,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl group and double bonds can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions can be carried out using reagents such as bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products of oxidation reactions.
Reduction: The reduction of this compound yields saturated hydrocarbons.
Substitution: Halogenated derivatives are formed through substitution reactions.
Applications De Recherche Scientifique
2-Methyldeca-1,3,9-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Methyldeca-1,3,9-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the methyl group can influence the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
2-Methyldeca-1,3,9-triene can be compared with other similar compounds, such as:
1,3,5-Hexatriene: A triene with three conjugated double bonds, used in photochemical studies.
2-Methyl-1,3-butadiene (Isoprene): A diene with two conjugated double bonds, used in the production of synthetic rubber.
1,3,7-Octatriene: A triene with three double bonds, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which includes a longer carbon chain and a methyl group, providing distinct reactivity and applications compared to other trienes.
Propriétés
Numéro CAS |
141063-21-0 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
2-methyldeca-1,3,9-triene |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h4,9-10H,1-2,5-8H2,3H3 |
Clé InChI |
GGQFKRJSXPRLGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


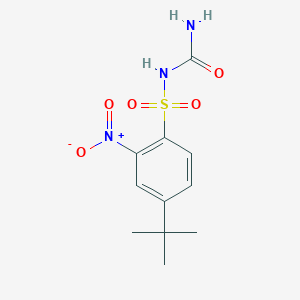
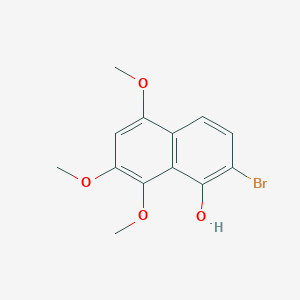
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
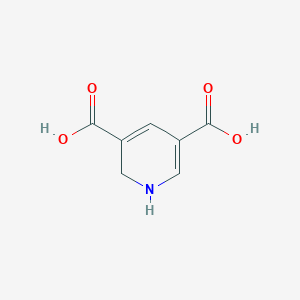
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
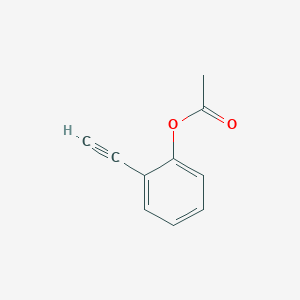
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
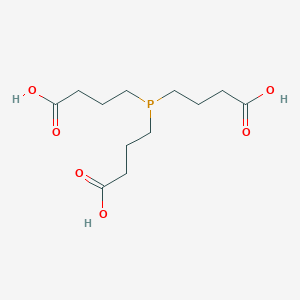
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
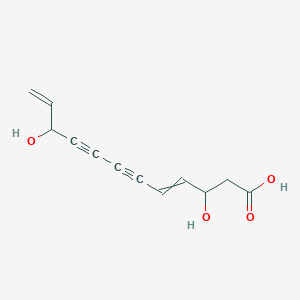
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)


